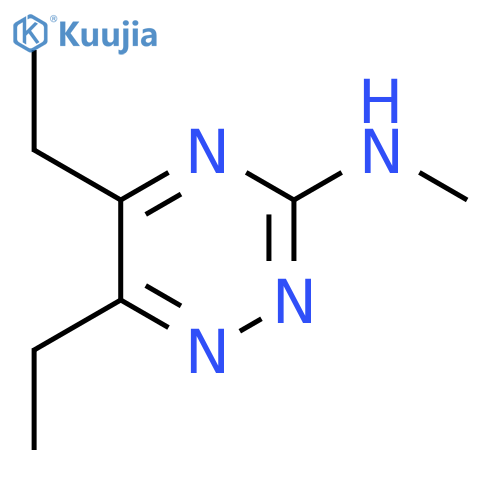Cas no 1593360-74-7 (5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine)

1593360-74-7 structure
商品名:5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine
5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine
- 1593360-74-7
- EN300-1616001
- 1,2,4-Triazin-3-amine, 5,6-diethyl-N-methyl-
-
- インチ: 1S/C8H14N4/c1-4-6-7(5-2)11-12-8(9-3)10-6/h4-5H2,1-3H3,(H,9,10,12)
- InChIKey: WKXKETFKYJEXAL-UHFFFAOYSA-N
- ほほえんだ: N1C(NC)=NN=C(CC)C=1CC
計算された属性
- せいみつぶんしりょう: 166.121846464g/mol
- どういたいしつりょう: 166.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3(Predicted)
- ふってん: 286.6±43.0 °C(Predicted)
- 酸性度係数(pKa): 4.92±0.63(Predicted)
5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1616001-0.05g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 0.05g |
$200.0 | 2023-06-04 | |
| Enamine | EN300-1616001-10.0g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 10g |
$3683.0 | 2023-06-04 | |
| Enamine | EN300-1616001-0.1g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 0.1g |
$298.0 | 2023-06-04 | |
| Enamine | EN300-1616001-2.5g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 2.5g |
$1680.0 | 2023-06-04 | |
| Enamine | EN300-1616001-5.0g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 5g |
$2485.0 | 2023-06-04 | |
| Aaron | AR0291OE-2.5g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 2.5g |
$2335.00 | 2025-02-17 | |
| 1PlusChem | 1P0291G2-2.5g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 2.5g |
$2139.00 | 2024-06-20 | |
| Aaron | AR0291OE-5g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 5g |
$3442.00 | 2023-12-15 | |
| 1PlusChem | 1P0291G2-1g |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 1g |
$1122.00 | 2024-06-20 | |
| Aaron | AR0291OE-500mg |
5,6-diethyl-N-methyl-1,2,4-triazin-3-amine |
1593360-74-7 | 95% | 500mg |
$944.00 | 2025-02-17 |
5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
1593360-74-7 (5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬